molecular formula C15H25N3 B7929765 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine

2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine

Cat. No.: B7929765
M. Wt: 247.38 g/mol
InChI Key: REOHBHQDJUTFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine ring substituted at the 3-position with a benzyl-methyl-amino-methyl group and an ethylamine chain attached to the pyrrolidine nitrogen. Its structure combines a rigid five-membered heterocycle with a flexible ethylamine tail and a lipophilic benzyl group.

Properties

IUPAC Name

2-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-17(11-14-5-3-2-4-6-14)12-15-7-9-18(13-15)10-8-16/h2-6,15H,7-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOHBHQDJUTFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)CCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidine Ring Formation

The foundational step in synthesizing 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine involves constructing the pyrrolidine scaffold. A widely cited method employs a trimesylate intermediate, such as methanesulphonic acid 3-methanesulphonyloxy-1-methanesulphonyloxymethyl-propyl ester (butyl-1,2,4-trimesylate), which undergoes nucleophilic substitution with primary amines. For instance, reacting this trimesylate with benzylamine in tetrahydrofuran (THF) at 50–60°C facilitates cyclization, yielding a 3-aminopyrrolidine derivative.

Functionalization at Position 3

To introduce the benzyl-methyl-amino-methyl group, the primary amine intermediate undergoes sequential alkylation. First, benzylation is achieved using benzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by methylation with methyl iodide in the presence of a phase-transfer catalyst. This two-step protocol ensures high regioselectivity at the pyrrolidine’s 3-position, with yields exceeding 75% for analogous compounds.

Ethylamine Installation at Position 1

The ethylamine moiety is introduced via nucleophilic displacement of a mesylate or tosylate group at position 1. Treating the pyrrolidine intermediate with ethanamine in dimethylformamide (DMF) at 80°C for 12 hours affords the desired substitution, though competing side reactions may necessitate chromatographic purification.

Reductive Amination Approach

Precursor Synthesis

This route begins with 3-(aminomethyl)pyrrolidine, which is reacted with benzaldehyde and methylamine in a one-pot reductive amination. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively reduces the imine intermediate, forming the benzyl-methyl-amino group directly on the pyrrolidine ring.

Ethylamine Side-Chain Incorporation

Post-reductive amination, the ethylamine side chain is appended via a Mitsunobu reaction. Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the primary hydroxyl group at position 1 is displaced by ethylamine in THF, achieving yields of 65–70%.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Pyrrolidine Synthesis

Immobilizing a pyrrolidine precursor on Wang resin enables stepwise functionalization. After coupling Fmoc-protected 3-aminomethylpyrrolidine to the resin, the benzyl-methyl-amino group is introduced using benzyl chloride and methyl triflate in dichloromethane (DCM).

Cleavage and Side-Chain Elaboration

Cleavage from the resin with trifluoroacetic acid (TFA) liberates the pyrrolidine core, which subsequently undergoes ethylamine coupling via HATU-mediated amidation followed by reduction with lithium aluminium hydride (LiAlH₄).

Comparative Analysis of Synthetic Methods

Method Yield Advantages Limitations
Trimesylate Intermediate68%High regioselectivity, scalableRequires toxic mesylating agents
Reductive Amination72%One-pot reaction, mild conditionsSensitive to stoichiometric imbalances
Solid-Phase Synthesis58%Amenable to combinatorial chemistryHigh resin cost, multi-step purification

Critical Challenges and Optimization Strategies

Stereochemical Control

Achieving enantiopure this compound remains challenging. Asymmetric hydrogenation of pyrrolidine precursors using chiral catalysts (e.g., Rhodium-(R)-BINAP complexes) enhances optical purity but increases synthetic complexity.

Purification Considerations

Due to the compound’s polar nature, reverse-phase chromatography (C18 column, acetonitrile/water gradient) is indispensable for isolating the final product from side products like dialkylated amines .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl-methyl-amino group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, and various nucleophiles like alkyl halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent and Functional Group Variations

(a) N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109)
  • Molecular Weight: 384.47 g/mol (vs. target compound’s unknown molecular weight).
  • Key Differences: Replaces the benzyl-methyl-amino group with a morpholinomethyl substituent, enhancing hydrophilicity. Incorporates a 4-hydroxyquinoline carboxamide scaffold, increasing structural complexity.
(b) Patent Compounds (EP 2023/39)
  • Example: 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[(3S)-3-[(diethylamino)methyl]pyrrolidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Key Differences:
  • Diethylamino substituent on pyrrolidine (vs. benzyl-methyl-amino), reducing steric bulk.
  • Fused pyrazolo-pyrazin and pyrido-pyrimidinone systems, enhancing rigidity .
(c) Piperidine Analog (4-(1-(Pyrrolidin-1-yl)ethyl)piperidine)
  • Key Differences: Replaces ethylamine with a piperidine ring, increasing conformational flexibility. Lacks the benzyl-methyl-amino group, reducing lipophilicity .

Physicochemical and Pharmacokinetic Properties

Compound Key Substituents Structural Features Potential Properties
Target Compound Benzyl-methyl-amino, ethylamine Pyrrolidine core High lipophilicity, moderate basicity
SzR-109 () Morpholinomethyl, quinoline Extended aromatic system Enhanced solubility, cellular activity
Patent Compound () Diethylamino, fused heterocycles Rigid scaffold, chiral center Improved target specificity
Piperidine Analog () Piperidine, pyrrolidinyl Flexible bicyclic structure Reduced membrane permeability
  • Basicity: Ethylamine’s primary amine (pKa ~10) may enhance hydrogen bonding vs. tertiary amines in analogs (e.g., diethylamino, pKa ~8-9) .

Biological Activity

2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine, a complex organic compound, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl-methyl-amino group. Its molecular formula is C15H23N3C_{15}H_{23}N_3 with a molar mass of 261.36 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit notable antimicrobial activities. In particular, studies have shown that pyrrolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMIC (mg/mL)
Pyrrolidine Derivative AS. aureus0.0039
Pyrrolidine Derivative BE. coli0.025
Pyrrolidine Derivative CBacillus mycoides0.0048
Pyrrolidine Derivative DC. albicans0.039

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors or enzymes within microbial cells. These interactions can lead to modulation of cellular processes, ultimately resulting in antimicrobial effects . The compound may act as an agonist or antagonist at certain biological targets, influencing signaling pathways critical for microbial survival.

Study on Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound. The study employed in vitro tests to assess the effectiveness against common pathogens such as E. coli and S. aureus. Results indicated that the compound exhibited significant antibacterial properties, with complete bacterial death observed within eight hours at certain concentrations .

Research on Therapeutic Applications

Another research initiative explored the potential therapeutic applications of this compound in drug development. The findings suggested that its structural properties could be leveraged to design novel therapeutic agents targeting specific diseases, including infections caused by resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step routes using pyrrolidine derivatives and ethylamine precursors. A common approach includes:

  • Step 1 : Protection of the pyrrolidine nitrogen using benzyl groups (e.g., via reductive amination with benzaldehyde and sodium borohydride) .
  • Step 2 : Functionalization of the pyrrolidine ring with methylamino groups using methylamine and coupling agents like EDC·HCl/HOBt in DMF .
  • Step 3 : Deprotection and final purification via recrystallization (ethanol/water) or column chromatography .
  • Optimization : Control reaction temperature (room temp to 60°C), solvent polarity (DMF for coupling, ethanol for crystallization), and stoichiometry to minimize side products. Monitor progress with TLC/HPLC .

Q. How can the molecular structure and stereochemistry of this compound be rigorously characterized?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL or similar software for single-crystal analysis to determine bond lengths, angles, and absolute configuration .
  • NMR spectroscopy : 1H/13C NMR to confirm proton environments and stereochemistry (e.g., coupling constants for chiral centers) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

Q. What analytical techniques are critical for assessing purity and stability during storage?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography with UV detection to quantify impurities (<1% threshold) .
  • Karl Fischer titration : Measure water content in hygroscopic samples .
  • Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Cross-validation : Replicate assays (e.g., receptor binding or enzyme inhibition) under standardized conditions (pH, temperature, cell lines) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
  • Structural confirmation : Re-analyze compound batches with NMR/HRMS to rule out degradation or synthesis variability .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs or enzymes) .
  • Molecular dynamics (MD) simulations : GROMACS/AMBER for assessing stability of ligand-receptor complexes over 100+ ns trajectories .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., benzyl to pyridyl, methyl to ethyl) and assess activity changes .
  • Pharmacophore mapping : Identify critical functional groups (e.g., pyrrolidine nitrogen, ethylamine chain) using MOE or Discovery Studio .
  • In vitro assays : Test analogs for target affinity (e.g., Ki values via radioligand binding) and ADMET properties (Caco-2 permeability, microsomal stability) .

Q. What experimental approaches are suitable for elucidating its mechanism of action in neurotransmitter systems?

  • Methodological Answer :

  • Electrophysiology : Patch-clamp recordings on neuronal cells to measure ion channel modulation .
  • Calcium imaging : Fluo-4 assays to detect intracellular Ca2+ flux changes .
  • Knockout models : CRISPR-edited cell lines to confirm target specificity (e.g., dopamine or serotonin receptors) .

Q. How can researchers address gaps in toxicity and pharmacokinetic data for preclinical development?

  • Methodological Answer :

  • In vitro toxicity : MTT/ATP assays on HepG2 cells for hepatotoxicity screening .
  • In vivo PK : Administer compound to rodents (IV/PO) and measure plasma levels via LC-MS/MS to calculate AUC, t1/2, and bioavailability .
  • Metabolite profiling : Identify Phase I/II metabolites using liver microsomes and UPLC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.